Ferrocenyl Thiourea Yield: Methoxy vs. Halogen Analogs
In the synthesis of biologically active ferrocenyl thioureas, 4-methoxybenzoyl isothiocyanate (1c) was prepared in 61% yield. Under identical reaction conditions, 4-chlorobenzoyl isothiocyanate (1d) gave a 64% yield, 4-bromobenzoyl isothiocyanate (1e) gave a 78% yield, and 2-bromobenzoyl isothiocyanate (1b) gave a 75% yield. The lower yield for the 4-methoxy derivative compared to the 4-bromo analog is notable and attributed to the electron-donating nature of the methoxy group affecting the reaction efficiency [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 61% yield |
| Comparator Or Baseline | 4-Chlorobenzoyl isothiocyanate: 64% yield; 4-Bromobenzoyl isothiocyanate: 78% yield |
| Quantified Difference | 4-Methoxy yield is 17 percentage points lower than 4-Bromo analog; 3 percentage points lower than 4-Chloro analog |
| Conditions | Synthesis of ferrocenyl thioureas via identical procedure; GC-MS confirmed purity >90% |
Why This Matters
Procurement decisions for route scouting must account for these yield differences; substituting the 4-methoxy compound with a halogenated analog may artificially inflate yield expectations and lead to inaccurate process mass intensity calculations.
- [1] Biologically active halo-substituted ferrocenyl thioureas: synthesis, spectroscopic characterization, and DFT calculations. New Journal of Chemistry, 2018, 42, 10898-10909. DOI: 10.1039/c8nj00483h. View Source
